2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7HCl2F6N and its molecular weight is 283.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Complexes
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is utilized in the synthesis of various chemical compounds. For instance, Yi Yang et al. (2013) described the synthesis of 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives using a reaction involving ethyl 4,4,4-trifluoro-3-oxo-butyrate (Yang et al., 2013). Moreover, the coordination properties of trifluoromethyl-decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions have been studied, highlighting their utility in creating coordination complexes (Pailloux et al., 2009).
Synthesis and Polymerization
This compound is also instrumental in the synthesis of various pyridine derivatives. For example, Chen and Flowers (1980) demonstrated its use in the synthesis of tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine (Chen & Flowers, 1980). In the context of polymerization, new bis(azolylcarbonyl)pyridine chromium(III) complexes have been synthesized as initiators for ethylene polymerization (Hurtado et al., 2011).
Development of Catalysts and Ligands
The compound is used in developing catalysts and ligands for various chemical reactions. For instance, a new Vanadium (III) complex of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine showed high activity as a catalyst for ethylene polymerization (Abbo & Titinchi, 2013). Additionally, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and studied for their ethylene polymerization behavior (Hurtado et al., 2009).
Applications in Chemosensors and Luminescent Properties
The compound has applications in developing chemosensors and studying luminescent properties. 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, was used as a chemosensor for fluoride ions, demonstrating the versatility of pyridine derivatives in sensory applications (Chetia & Iyer, 2008). Additionally, the luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes have been explored, further showing the utility of pyridine derivatives in material science (Fan et al., 2004).
Mechanism of Action
Target of Action
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests that affect crops . It is also used as an intermediate in the synthesis of several crop-protection products .
Mode of Action
The biological activities of TFMP derivatives, including this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a crucial role in the protection of crops from pests .
Pharmacokinetics
The compound is known for its stability and reactivity, which may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the protection of crops from pests . The compound is characterized by its broad spectrum, systemicity, high effectivity, low toxicity, and small pollution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to keep the compound away from open flames, hot surfaces, and sources of ignition, and to take precautionary measures against static discharge .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXTSKOBMAJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371162 | |
Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142889-02-9 | |
Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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